molecular formula C10H11N3O B13304053 7-Cyclopropyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

7-Cyclopropyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13304053
M. Wt: 189.21 g/mol
InChI Key: ILDKVLVPBYXZCH-UHFFFAOYSA-N
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Description

7-Cyclopropyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopropyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-Cyclopropyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly at the cyclopropyl and methyl groups, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

7-Cyclopropyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: It is explored as a scaffold for developing new drugs, particularly for targeting specific enzymes and receptors.

    Industry: The compound’s derivatives are used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to various biological effects, including altered cell signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Cyclopropyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific cyclopropyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

7-cyclopropyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C10H11N3O/c1-6-4-9-11-10(14)5-8(7-2-3-7)13(9)12-6/h4-5,7H,2-3H2,1H3,(H,11,14)

InChI Key

ILDKVLVPBYXZCH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=O)NC2=C1)C3CC3

Origin of Product

United States

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